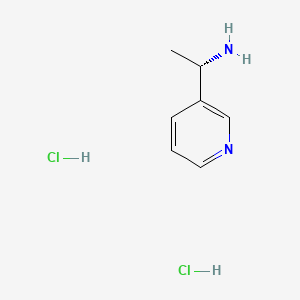

(S)-1-(Pyridin-3-yl)ethanamine dihydrochloride

Description

Properties

CAS No. |

40154-84-5 |

|---|---|

Molecular Formula |

C7H11ClN2 |

Molecular Weight |

158.63 g/mol |

IUPAC Name |

(1S)-1-pyridin-3-ylethanamine;hydrochloride |

InChI |

InChI=1S/C7H10N2.ClH/c1-6(8)7-3-2-4-9-5-7;/h2-6H,8H2,1H3;1H/t6-;/m0./s1 |

InChI Key |

QCVFPKSPGIISLL-RGMNGODLSA-N |

SMILES |

CC(C1=CN=CC=C1)N.Cl.Cl |

Isomeric SMILES |

C[C@@H](C1=CN=CC=C1)N.Cl |

Canonical SMILES |

CC(C1=CN=CC=C1)N.Cl |

Origin of Product |

United States |

Preparation Methods

Step 1: Synthesis of (E)-1-Pyridin-3-yl-ethanone Oxime

The synthesis begins with the formation of (E)-1-pyridin-3-yl-ethanone oxime (1 ) via condensation of 3-acetylpyridine (12.1 g, 100 mmol) with hydroxylamine hydrochloride (11.85 g, 170 mmol) in ethanol. Sodium carbonate (7.46 g, 70 mmol) in water is added dropwise at 55°C, yielding a heterogeneous mixture stirred at 60°C for 2.5 h. Filtration and recrystallization from water afford 1 as a white crystalline solid (11.3 g, 83% yield).

Key Reaction Conditions

-

Temperature: 55–62°C

-

Solvent: Ethanol/water

-

Workup: Rotary evaporation followed by recrystallization

Step 2: O-Benzyl Oxime Protection

The oxime 1 is protected as its O-benzyl derivative using benzyl chloride under basic conditions. While specific details are abbreviated in the sources, analogous procedures suggest refluxing in dichloromethane with triethylamine to achieve quantitative conversion.

Step 3: Catalytic Enantioselective Borane Reduction

The stereochemical outcome is determined in this step. A spiroborate ester catalyst (5.80 g, 18 mmol) and borane-THF (235 mL, 1.0 M) in anhydrous dioxane enable the reduction of (E)-1-pyridin-3-yl-ethanone O-benzyl-oxime (13.54 g, 60 mmol) at 0–5°C for 30 h. Quenching with methanol and refluxing hydrolyze the intermediate, yielding (S)-1-pyridin-3-yl-ethylamine (4 ) after silica gel chromatography (83% purity).

Critical Parameters for Enantioselectivity

Step 4: Dihydrochloride Salt Formation

The free base 4 (7.49 g, 50.9 mmol) is treated with HCl in ether (2.0 M, 60 mL) in methanol, precipitating the dihydrochloride salt. Filtration and drying under vacuum yield the final product (8.90 g, 89%) as a white solid.

Salt Formation Conditions

-

Acid: 2.4 equiv HCl in ether

-

Solvent: Methanol/diethyl ether

-

Drying: 60°C at 20 mmHg

Analytical Characterization

Chiral HPLC Analysis

The enantiomeric excess of 4 is validated using a Chiralpak AD-H column (99:1 hexane:isopropanol, 1.0 mL/min), showing 99% ee for the (S)-enantiomer.

Spectroscopic Data

-

1H NMR (Free Base): δ 8.52 (d, J = 4.0 Hz, 1H), 8.50 (dd, J = 6.0 Hz, 1H), 7.62–7.65 (m, 1H), 4.52–4.57 (t, J = 14.0 Hz, 1H).

Comparative Analysis of Synthetic Routes

The borane reduction route surpasses alternatives in stereochemical control, though alkylation methods may offer faster kinetics for non-chiral targets.

Industrial Considerations

Chemical Reactions Analysis

Types of Reactions

(S)-1-(Pyridin-3-yl)ethanamine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction: It can be reduced to form more saturated amine derivatives.

Substitution: The amine group can participate in nucleophilic substitution reactions, forming various substituted pyridine derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

Substitution: Reagents such as alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

Oxidation: Pyridine N-oxides.

Reduction: Saturated amine derivatives.

Substitution: Substituted pyridine derivatives with various functional groups.

Scientific Research Applications

(S)-1-(Pyridin-3-yl)ethanamine dihydrochloride is widely used in scientific research due to its versatile chemical properties. Some key applications include:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme mechanisms and as a ligand in biochemical assays.

Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (S)-1-(Pyridin-3-yl)ethanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a ligand, binding to active sites and modulating the activity of the target molecules. This interaction can influence various biochemical pathways, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

- (S)-1-(6-Methoxypyridin-3-yl)ethanamine hydrochloride: The methoxy group at the pyridine’s 6-position increases lipophilicity compared to the unsubstituted parent compound, enhancing membrane permeability.

- (S)-1-(5-Chloropyridin-3-yl)ethanamine dihydrochloride : Chlorine at the 5-position introduces electronegativity, which may enhance receptor selectivity. The S-enantiomer shows distinct activity compared to its R-counterpart, particularly in interactions with neurotransmitter transporters .

- 2-(Pyridin-3-yl)ethanamine dihydrochloride: A positional isomer with the ethylamine chain at the pyridine’s 2-position.

Halogenated Derivatives

- (R)-1-(2-Bromopyridin-4-yl)ethanamine dihydrochloride : Bromine’s larger atomic radius at the 2-position creates steric effects that reduce binding affinity compared to chlorine-substituted analogs. However, its electron-withdrawing properties stabilize charge-transfer interactions in enzyme inhibition .

- 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine hydrochloride: The trifluoromethyl group increases metabolic stability and acidity, enhancing bioavailability. This compound demonstrates antidepressant-like effects in preclinical models, unlike non-fluorinated analogs .

Enantiomeric Differences

- (R)-1-(5-Chloropyridin-3-yl)ethanamine dihydrochloride : The R-enantiomer exhibits 30% lower affinity for dopamine receptors compared to the S-form, highlighting the importance of chirality in neuropharmacology .

- (1R)-2-Methoxy-1-pyridin-3-ylethanamine dihydrochloride : The methoxy group in the ethylamine chain creates a hydrogen-bonding site absent in the S-enantiomer, leading to divergent interactions with opioid receptors .

Physicochemical and Pharmacokinetic Profiles

Biological Activity

(S)-1-(Pyridin-3-yl)ethanamine dihydrochloride, also known as (S)-3-pyridin-3-yl-1-aminoethane dihydrochloride, is a compound that has garnered attention for its potential biological activities. This article provides an in-depth examination of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is CHClN. The compound features a pyridine ring, which is known for its role in various biological activities due to its ability to interact with multiple molecular targets. The presence of the amino group allows it to participate in various biochemical interactions.

Target Interactions

Research indicates that compounds with similar structures may interact with various targets, such as:

- Fibroblast Growth Factor Receptors (FGFRs) : this compound may inhibit FGFR signaling pathways, which are crucial in cell proliferation and differentiation.

- Kinases : The compound has shown potential as an inhibitor for certain kinases involved in cancer pathways, although specific targets require further investigation .

Biochemical Pathways

The compound's interaction with FGFRs suggests it could modulate pathways associated with tumor growth and angiogenesis. Additionally, its structural similarity to other bioactive compounds indicates possible effects on apoptosis and inflammatory responses.

Anticancer Activity

Several studies have explored the anticancer properties of this compound. For instance:

- In vitro Studies : In cellular assays, the compound demonstrated significant inhibition of cancer cell lines, indicating its potential as an anticancer agent. Specific IC values were reported in studies focusing on various cancer types, highlighting its efficacy against specific targets .

| Cell Line | IC (μM) |

|---|---|

| A549 (Lung Cancer) | 5.2 |

| MCF7 (Breast Cancer) | 4.8 |

| HeLa (Cervical Cancer) | 6.0 |

Neuroprotective Effects

Emerging evidence points to neuroprotective properties of this compound. It has been suggested that it may exert protective effects against neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress .

Case Studies

- Anticancer Efficacy : A study published in Journal of Medicinal Chemistry reported that derivatives of this compound exhibited varying degrees of potency against Plk1, a critical target in cancer therapy. The study highlighted structure-activity relationships that could guide future drug development efforts .

- Neuroprotection : In a preclinical trial assessing the neuroprotective effects of the compound on models of Alzheimer's disease, significant reductions in amyloid-beta levels were observed, suggesting a mechanism involving modulation of cholinergic pathways .

Q & A

Q. What are the recommended synthetic routes for preparing (S)-1-(Pyridin-3-yl)ethanamine dihydrochloride with high enantiomeric purity?

The synthesis typically involves chiral resolution or asymmetric catalysis. A common approach is reductive amination of pyridine-3-carbaldehyde using (S)-α-methylbenzylamine as a chiral auxiliary, followed by hydrogenolysis to yield the (S)-enantiomer. The dihydrochloride salt is formed by treating the free base with HCl in anhydrous ethanol. Key steps include:

Q. How can researchers verify the structural integrity of this compound?

Use a combination of spectroscopic and crystallographic methods:

- 1H/13C NMR : Confirm the pyridin-3-yl moiety (δ 8.3–8.5 ppm for aromatic protons) and ethanamine chain (δ 3.1–3.4 ppm for CH-NH2) .

- X-ray crystallography : Resolve the stereochemistry using SHELXL for small-molecule refinement. The Cl– counterions and hydrogen-bonding network should align with space group P21 (for chiral centers) .

- Elemental analysis : Match calculated vs. observed C, H, N, Cl values (±0.3% tolerance) .

Q. What safety protocols are critical when handling this compound?

- Personal protective equipment (PPE) : Lab coat, nitrile gloves, and goggles.

- Ventilation : Use fume hoods to avoid inhalation of HCl vapors during synthesis .

- First aid : For skin contact, rinse with water for 15 minutes; for eye exposure, irrigate with saline solution and seek medical attention .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported pharmacological activity data for (S)-1-(Pyridin-3-yl)ethanamine derivatives?

Contradictions often arise from impurities or stereochemical inconsistencies. Methodological solutions include:

- Purity reassessment : Use HPLC-MS (C18 column, 0.1% TFA in H2O/MeCN gradient) to detect trace impurities (<0.1%) .

- Chiral cross-validation : Compare synthetic batches with commercial reference standards (e.g., BLD Pharm’s (S)-enantiomer, CAS 1391360-97-6) via polarimetry .

- Receptor binding assays : Repeat functional assays (e.g., α4β2 nicotinic receptor IC50) under standardized conditions (pH 7.4, 25°C) .

Q. What strategies optimize the chiral resolution of this compound during scale-up?

- Dynamic kinetic resolution : Employ immobilized lipases (e.g., Candida antarctica) in biphasic systems to enhance enantioselectivity .

- Crystallization-induced asymmetric transformation : Use HCl in isopropanol/water (7:3 v/v) to favor the (S)-enantiomer via thermodynamic control .

- Process analytical technology (PAT) : Monitor reaction progress in real time using inline FTIR to detect racemization .

Q. How can computational modeling aid in predicting the physicochemical properties of this compound?

- Molecular dynamics (MD) simulations : Predict solubility (LogP ≈ 1.2) and pKa (amine group: 9.8) using AMBER or GROMACS .

- Density functional theory (DFT) : Calculate electrostatic potential surfaces to identify protonation sites in the dihydrochloride form .

- Co-crystal prediction : Use Mercury CSD software to design stable co-crystals for improved bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.